Eucatropine

Ophthalmology Mydriasis Diagnostic Procedures

Procure Eucatropine (CAS 100-91-4) for specialized research requiring a short-acting mAChR antagonist with a unique CNS safety profile. Unlike atropine, it lacks convulsant effects in animal models, making it ideal for neuropharmacology and safer mydriatic development. This mandelic acid ester scaffold is also suited for industrial antiperspirant derivatization.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 100-91-4
Cat. No. B174022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucatropine
CAS100-91-4
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O
InChIInChI=1S/C17H25NO3/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13/h5-9,12,14-15,19H,10-11H2,1-4H3
InChIKeyQSAVEGSLJISCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eucatropine (CAS 100-91-4) Procurement Guide: Synthetic Mydriatic for Short-Duration Ophthalmic Diagnostics


Eucatropine (CAS 100-91-4) is a synthetic anticholinergic agent and a short-acting mydriatic, primarily used in ophthalmology to induce pupil dilation (mydriasis) for diagnostic examinations . As a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), it belongs to a class of compounds that includes atropine, homatropine, and tropicamide . However, its specific pharmacological profile is designed to address the clinical need for a diagnostic tool with a brief duration of action, thereby minimizing patient downtime and risk compared to longer-acting alternatives [1].

Eucatropine Procurement Rationale: Why Mydriatic Agents Are Not Interchangeable


In clinical and research ophthalmology, the selection of a mydriatic agent is a critical decision point, as the duration and intensity of action vary significantly among compounds and have direct implications for patient management and workflow [1]. Substituting eucatropine for a longer-acting agent like atropine or homatropine without consideration of its specific pharmacodynamic profile can lead to unintended consequences, such as prolonged visual impairment (cycloplegia) and light sensitivity (photophobia) that may last for days or even weeks [1]. Conversely, eucatropine's very short and relatively weak mydriatic activity makes it unsuitable for procedures requiring prolonged pupil dilation, highlighting its niche as a 'quick-on, quick-off' diagnostic tool [2]. Therefore, a one-to-one substitution based solely on the class 'mydriatic' is not scientifically sound; the quantitative differences in potency, duration, and associated cycloplegic effect must dictate procurement and application.

Eucatropine Differentiation Data: Quantitative Evidence vs. Key Mydriatic Comparators


Eucatropine vs. Atropine: 10x Shorter Mydriasis Recovery Time

Eucatropine demonstrates a significantly shorter duration of mydriasis compared to atropine. While atropine can cause pupil dilation lasting up to 7-10 days, the mydriatic effect of eucatropine resolves within approximately 4-6 hours [1][2]. This major difference in recovery time is the primary driver for selecting eucatropine for routine fundus examinations where patient downtime is a critical consideration.

Ophthalmology Mydriasis Diagnostic Procedures

Eucatropine In Vitro Potency: Sub-micromolar mAChR IC50 for Receptor Binding Studies

Eucatropine acts as a potent inhibitor of the muscarinic acetylcholine receptor (mAChR) with a reported IC50 value of 0.583 μM . While this value provides a quantitative baseline for its anticholinergic activity, it must be contextualized within its primary application. Direct comparative in vitro potency data for other clinical mydriatics (e.g., tropicamide, cyclopentolate) under identical assay conditions are not readily available in the primary literature. This data is therefore most relevant for researchers utilizing eucatropine as a tool compound in in vitro mAChR pharmacology studies, rather than for direct clinical procurement comparisons.

Pharmacology Receptor Binding Anticholinergic

Eucatropine vs. Tropicamide: Limited Activity Necessitates Combination Therapy for Effective Fundoscopy

A 1971 reappraisal in The Lancet directly compared several mydriatic drugs and concluded that eucatropine was unsuitable for routine fundal inspection due to its 'slight activity' when used as a monotherapy [1]. In contrast, tropicamide (0.5%) was advocated as a powerful and rapid-onset agent. The study highlighted that effective mydriasis could be achieved with eucatropine only when it was used in combination with phenylephrine [1]. This finding firmly establishes eucatropine's weaker potency compared to tropicamide and explains its modern niche use.

Ophthalmology Mydriasis Clinical Efficacy

Eucatropine Central vs. Peripheral Selectivity: A Tool for Differentiating Cholinergic Pathways

In a comparative behavioral study in cats, eucatropine, when injected directly into the cerebral ventricle (ICV), produced behavioral effects, indicating its ability to interact with central muscarinic receptors [1]. This is in contrast to its primary clinical use as a topically applied peripheral agent with minimal systemic absorption. The study compared eucatropine with seven other anticholinergics (including atropine, scopolamine, homatropine), establishing a behavioral profile that can be used to dissect central versus peripheral cholinergic mechanisms [1].

Neuropharmacology Behavioral Pharmacology CNS Research

Validated Application Scenarios for Eucatropine (CAS 100-91-4) Based on Quantitative Evidence


Diagnostic Ophthalmic Procedures Requiring Ultra-Short Mydriasis

Eucatropine is specifically indicated for eye examinations where the goal is to induce a brief period of mydriasis, allowing for fundus inspection and then a rapid return to normal pupil function. This is supported by evidence of its recovery time of approximately 4-6 hours, which is significantly shorter than atropine (7-10 days) or homatropine (1-3 days) [1]. This application minimizes patient inconvenience and risk, making it ideal for routine outpatient diagnostic workflows.

In Vitro Pharmacology: mAChR Antagonist Tool Compound

For researchers studying muscarinic acetylcholine receptor (mAChR) function, eucatropine serves as a well-characterized, potent antagonist tool compound. Its documented IC50 of 0.583 μM against mAChR provides a reliable quantitative benchmark for in vitro assays, including receptor binding, functional antagonism, and cellular signaling studies [1]. This allows for controlled experimentation and comparison with other anticholinergic agents in a reductionist system.

In Vivo Neuropharmacology: Central Cholinergic Pathway Investigation

Eucatropine is a relevant tool for in vivo studies aimed at dissecting the role of central muscarinic systems in behavior. The evidence from direct intracerebroventricular (ICV) administration in cats demonstrates its ability to elicit specific behavioral effects like psychomotor stimulation and aggression, distinguishing it from other anticholinergics [1]. This application is crucial for neuroscience research focused on the cholinergic basis of arousal, cognition, and motor function.

Comparative Efficacy Research and Historical Control Studies

Due to its historical use and well-documented limitations (e.g., 'slight activity' when used alone [1]), eucatropine serves as a valuable comparator or baseline in clinical studies evaluating newer mydriatic agents or combination therapies. Its procurement for such research is essential for establishing the relative potency and duration of action of novel ophthalmic formulations, providing a critical link to historical clinical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eucatropine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.